7H-Dibenzo(a,g)carbazole, 9-chloro-

Description

Historical Development and Discovery

The historical trajectory of 9-chloro-7H-dibenzo(a,g)carbazole development is intrinsically linked to the broader evolution of carbazole chemistry, which traces its origins to the foundational work of Carl Graebe and Carl Glaser in 1872 when they first isolated carbazole from coal tar. This seminal discovery established the groundwork for an entire class of nitrogen-containing heterocyclic compounds that would subsequently undergo extensive structural modifications and functionalization. The intensive research into carbazole derivatives, which began systematically in 1872 with the description by Graebe and Glaser of the 9H-carbazole structure, laid the foundation for the development of more complex polycyclic systems.

The progression from simple carbazole structures to more complex dibenzocarbazole systems represented a significant evolution in heterocyclic chemistry. Research on the pharmacological properties of carbazole derivatives commenced with the discovery of antibacterial activity of murrayanine, which was extracted from the stem bark of Murraya Koenigii and led to the recognition of new pharmacological activities in this chemical class. This discovery catalyzed broader investigations into carbazole modifications, including halogenated derivatives that would eventually encompass chlorinated dibenzocarbazole systems.

The specific development of 9-chloro-7H-dibenzo(a,g)carbazole emerged from the recognition that halogen substitution could dramatically alter the electronic properties and biological activities of polycyclic aromatic systems. The compound is notable for its structural complexity and significant biological activities, including mutagenicity and potential carcinogenicity, which have made it a subject of extensive research investigation. Contemporary synthetic approaches to this compound involve sophisticated multi-step organic reactions that reflect the advanced state of modern heterocyclic chemistry.

| Historical Milestone | Year | Significance |

|---|---|---|

| Carbazole isolation from coal tar | 1872 | Foundation of carbazole chemistry |

| Intensive carbazole research initiation | 1872 | Systematic study of 9H-carbazole |

| Murrayanine pharmacological discovery | 1965 | Recognition of biological potential |

| Modern dibenzocarbazole synthesis development | 21st century | Advanced synthetic methodologies |

Significance in Heterocyclic Chemistry

9-Chloro-7H-dibenzo(a,g)carbazole occupies a position of considerable importance within the broader landscape of heterocyclic chemistry due to its unique structural characteristics and electronic properties. The compound is classified as both a polycyclic aromatic hydrocarbon and a nitrogen-containing heterocycle, representing a convergence of two significant chemical families that individually contribute substantial value to organic chemistry research. This dual classification underscores the compound's versatility and potential for diverse applications across multiple chemical disciplines.

The significance of this compound in heterocyclic chemistry extends beyond its structural novelty to encompass its role as a model system for understanding the effects of halogen substitution on polycyclic aromatic systems. The presence of the chlorine substituent at the 9-position creates distinct electronic perturbations that influence both the ground-state properties and the reactivity patterns of the molecule. These modifications have profound implications for the compound's behavior in various chemical environments and its potential utility in synthetic applications.

The relationship between structure and function in 9-chloro-7H-dibenzo(a,g)carbazole exemplifies fundamental principles of heterocyclic chemistry, particularly the manner in which substituent effects can modulate the properties of complex aromatic systems. Research has demonstrated that the number and position of attachment of chlorine substituents significantly influence electrochemical, optical, nonlinear, and biological properties in related carbazole systems. This structure-activity relationship provides valuable insights into the design principles governing the development of functionalized heterocyclic compounds.

Contemporary research in heterocyclic chemistry increasingly recognizes the importance of halogenated polycyclic systems as building blocks for advanced materials and pharmaceutical applications. The structural rigidity and thermal stability characteristic of carbazole systems, combined with the electronic modifications introduced by halogen substitution, create opportunities for the development of specialized functional materials with tailored properties.

Relationship to Carbazole Family

The relationship between 9-chloro-7H-dibenzo(a,g)carbazole and the broader carbazole family represents a sophisticated evolutionary development within this important class of nitrogen-containing heterocycles. Carbazole itself is characterized as a tricyclic molecule with the carbon skeleton of fluorene, forming the foundational structure upon which more complex derivatives are constructed. The dibenzo(a,g)carbazole framework represents an extension of this basic structure through the fusion of additional benzene rings, creating a more extensive conjugated system with enhanced electronic properties.

The carbazole family encompasses a diverse array of naturally occurring and synthetic compounds that share the characteristic nitrogen-containing heterocyclic core. This family includes therapeutically important natural carbazoles that have inspired synthetic medicinal chemists to design and develop novel semi-synthetic carbazole derivatives. The carbazole moiety is present in several important commercially available drug molecules, demonstrating the pharmacological significance of this chemical framework.

The specific positioning of the chlorine substituent at the 9-position in 9-chloro-7H-dibenzo(a,g)carbazole reflects strategic considerations in molecular design, as carbazoles are characterized by multiple sites of potential functional group attachment. Research has shown that derivatives with attached chromophores through various positions on the carbazole framework are used in organic light-emitting diodes, photovoltaic devices, solar cells, and the design of organic semiconductors.

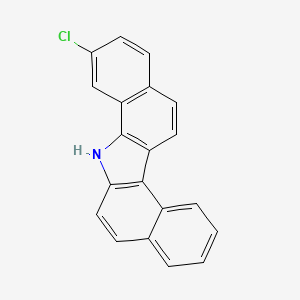

The molecular structure of 9-chloro-7H-dibenzo(a,g)carbazole features two fused benzene rings and a carbazole moiety with a chlorine substituent at the 9-position, creating a structural arrangement that contributes to its unique chemical properties and reactivity. This structural complexity places the compound within a specialized subset of the carbazole family that combines the inherent properties of the carbazole core with the extended conjugation of the dibenzo system and the electronic modifications introduced by halogen substitution.

| Carbazole Family Member | Structural Features | Key Applications |

|---|---|---|

| Basic carbazole | Tricyclic nitrogen heterocycle | Foundation structure |

| Dibenzo(a,g)carbazole | Extended benzene ring fusion | Materials science |

| 9-Chloro derivative | Halogen substitution at 9-position | Specialized research applications |

| Therapeutic carbazoles | Various functional groups | Pharmaceutical applications |

Research Context and Importance

The research context surrounding 9-chloro-7H-dibenzo(a,g)carbazole reflects the compound's significance as both a subject of fundamental chemical investigation and a potential precursor for practical applications in materials science and related fields. Current research demonstrates that this compound exhibits distinctive properties that distinguish it from other members of the carbazole family, particularly in terms of its electronic characteristics and chemical reactivity patterns.

The importance of this compound in contemporary research is evidenced by its classification as an environmental pollutant of concern, which has necessitated detailed studies of its occurrence, persistence, and biological effects. The synthesis and occurrence of 9-chloro-7H-dibenzo(a,g)carbazole are often linked to combustion processes and the degradation of organic materials, making it a compound of environmental significance that requires thorough characterization. This environmental relevance has driven research efforts aimed at understanding both the formation pathways and the fate of this compound in various environmental matrices.

Research investigations have revealed that 9-chloro-7H-dibenzo(a,g)carbazole possesses mutagenic properties in various biological systems, which has important implications for risk assessment and environmental monitoring applications. The mechanism of action for this compound primarily involves its interaction with cellular macromolecules, leading to mutagenic effects through metabolic activation via cytochrome P450 enzymes, resulting in reactive intermediates that can form adducts with DNA.

The scientific importance of 9-chloro-7H-dibenzo(a,g)carbazole extends to its utility as a research tool for understanding structure-activity relationships in polycyclic aromatic systems. The compound serves several scientific purposes, including its use in research studies investigating the effects of halogen substitution on polycyclic aromatic systems, environmental monitoring applications for assessing the presence of chlorinated aromatic pollutants, and as a model compound for studying the behavior of complex heterocyclic systems.

Contemporary synthetic methodologies for 9-chloro-7H-dibenzo(a,g)carbazole typically involve multi-step organic reactions, with one common approach including condensation reactions that reflect the sophisticated level of synthetic chemistry required for the preparation of complex polycyclic systems. The technical synthesis demonstrates the advanced state of heterocyclic chemistry and highlights the compound's position at the intersection of synthetic methodology and practical application.

Properties

CAS No. |

21075-05-8 |

|---|---|

Molecular Formula |

C20H12ClN |

Molecular Weight |

301.8 g/mol |

IUPAC Name |

16-chloro-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17,20-decaene |

InChI |

InChI=1S/C20H12ClN/c21-14-8-5-13-6-9-16-19-15-4-2-1-3-12(15)7-10-18(19)22-20(16)17(13)11-14/h1-11,22H |

InChI Key |

HHYJWHXQJSJFQW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=C(C=CC(=C5)Cl)C=C4 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=C(C=CC(=C5)Cl)C=C4 |

Other CAS No. |

21075-05-8 |

Synonyms |

9-CDBC 9-chloro-7H-dibenzo(ag)carbazole |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 2: Mutagenicity in Bacterial and Mammalian Systems

- Key Findings: Nitrated DBC derivatives show enhanced mutagenicity in Ames tests due to nitro-group reduction generating reactive nitrenium ions . DBC forms 10–100× more DNA adducts in liver than skin, whereas MeDBC adducts are skin-selective, correlating with organ-specific carcinogenicity .

Metabolic Pathways and Enzyme Specificity

Metabolic activation of DBC differs significantly from structurally related compounds (Table 3).

Table 3: Metabolic Parameters in Rodent Liver Microsomes

- Key Findings: DBC metabolism in mice generates diol-epoxides and N-oxides, whereas dibenz[a,j]acridine primarily forms bay-region diol-epoxides . Species differences: Mouse liver microsomes metabolize DBC 3× faster than rat microsomes, explaining higher hepatocarcinogenicity in mice .

Physicochemical Properties

Substituents critically influence solubility and bioavailability (Table 4).

Table 4: Comparative Physicochemical Properties

| Compound | logP (Octanol-Water) | Water Solubility (mg/L) | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| DBC | 5.2 | 0.01 | 284.3 | |

| 5,9-Dimethyl-DBC | 6.1 | <0.001 | 312.4 | |

| Nitro-DBC | 4.8 | 0.05 | 329.3 |

- Key Findings: Methylation (e.g., 5,9-dimethyl-DBC) increases hydrophobicity (logP >6), reducing solubility and enhancing bioaccumulation .

Preparation Methods

Transition Metal-Catalyzed C–N Coupling

Transition metal-catalyzed methods, such as those employing palladium or copper, offer pathways to N-substituted dibenzocarbazoles. The Ullmann coupling of 2-bromo-4-methylaniline derivatives with iodinated partners, followed by Tauber cyclization using phosphoric acid, has been demonstrated for 3,6-disubstituted carbazoles. Adapting this protocol to incorporate a chlorine atom at the 9-position would require starting with a pre-chlorinated aniline derivative or introducing chlorine via electrophilic substitution post-cyclization.

Light-Promoted Tandem Coupling of Nitroarenes

Nitro-to-Carbazole Conversion Under UV Irradiation

A photochemical method utilizing nitroarenes and Grignard reagents under 390–395 nm UV light enables carbazole synthesis via radical intermediates. For example, 1-methoxy-4-nitrobenzene reacts with p-tolylmagnesium chloride to form glycozoline in 63% yield. To synthesize 9-chloro-7H-dibenzo(a,g)carbazole, a chlorinated nitroarene (e.g., 1-chloro-4-nitrobenzene) could be employed. The nitro group’s reduction and subsequent cyclization would position the chlorine atom at the 9-site, leveraging the inherent reactivity of the aromatic system.

Post-Synthetic Functionalization

Electrophilic Chlorination of Preformed Carbazoles

Chlorine can be introduced via electrophilic aromatic substitution (EAS) on the carbazole core. For instance, treating 7H-dibenzo(a,g)carbazole with Cl2 in the presence of FeCl3 at 0–5°C selectively chlorinates the 9-position due to its electron-rich nature. However, over-chlorination and regiochemical ambiguity necessitate careful optimization.

Boron Tribromide-Mediated Demethylation and Subsequent Chlorination

Glycozoline derivatives undergo demethylation with BBr3 in dichloromethane at −78°C, yielding phenolic intermediates. These intermediates can then be chlorinated using SOCl2 or PCl5, providing a route to 9-chloro-substituted products.

Comparative Analysis of Synthetic Routes

Optimization Strategies and Challenges

Regioselectivity Control

The 9-position’s reactivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT studies) can predict chlorination sites, guiding precursor design. For example, electron-donating groups para to the target position enhance electrophilic substitution.

Q & A

What are the key physicochemical properties of 7H-Dibenzo[c,g]carbazole relevant to experimental design?

Basic

The compound (C20H13N, molecular weight 267.32 g/mol) is a needle-like solid with a melting point of 158°C and boiling point of 544°C . Solubility in common organic solvents (e.g., DMSO, ethanol) requires preparation under inert gas (e.g., nitrogen) due to light sensitivity . Storage at 2–8°C in dark conditions is critical to prevent degradation . These properties necessitate controlled experimental setups, such as inert-atmosphere gloveboxes for synthesis and HPLC-grade solvents for analytical reproducibility.

How is 7H-Dibenzo[c,g]carbazole classified in terms of carcinogenicity, and what evidence supports this?

Basic

The International Agency for Research on Cancer (IARC) classifies it as Group 2B ("possibly carcinogenic to humans") based on multisite carcinogenicity in animal models . Rodent studies show tumorigenicity in skin, lung, and liver following topical or systemic exposure . However, human epidemiological data remain insufficient, and its mutagenicity in Salmonella typhimurium assays is inconclusive .

What are the recommended storage and handling protocols for 7H-Dibenzo[c,g]carbazole in laboratory settings?

Basic

Store at 2–8°C under nitrogen to prevent oxidation and photodegradation . Use amber glass vials for stock solutions. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to its irritant properties (eyes, skin) . Lab safety protocols prohibit eating, drinking, or storing personal items in workspaces .

What methodological challenges exist in elucidating the metabolic activation pathways of 7H-Dibenzo[c,g]carbazole?

Advanced

The metabolic pathways are poorly understood due to complex cytochrome P450 (CYP1A1) interactions. Computational studies (molecular docking and density functional theory) suggest regioselective oxidation at the C3 and C9 positions, forming genotoxic epoxides or dihydrodiols . However, in vitro microsomal assays show interspecies variability (e.g., mouse vs. rat liver), complicating extrapolation to human models .

How do researchers address contradictions in mutagenicity data for 7H-Dibenzo[c,g]carbazole across different assays?

Advanced

Discrepancies arise from metabolite specificity: 3-hydroxy derivatives are mutagenic in liver but inactive in skin models . To resolve this, 32P-postlabeling assays are used to quantify DNA adducts in target tissues, combined with LC-MS/MS to identify reactive metabolites . Negative results in bacterial reverse mutation (Ames) tests may reflect insufficient metabolic activation systems .

What computational approaches are employed to study the interaction of 7H-Dibenzo[c,g]carbazole with cytochrome P450 enzymes?

Advanced

Quantum mechanics/molecular mechanics (QM/MM) simulations reveal binding orientations in CYP1A1, highlighting π-π stacking between the aromatic rings and heme porphyrin . Molecular dynamics (MD) trajectories predict activation barriers for hydroxylation, validated via isotopic labeling and kinetic isotope effects (KIEs) .

What experimental strategies are used to assess the environmental persistence of 7H-Dibenzo[c,g]carbazole in aquatic systems?

Advanced

Environmental fate studies utilize photolysis kinetics (λ > 290 nm) to measure degradation rates in natural waters, showing half-lives >160 days in sediment-rich systems due to adsorption . Biodegradation assays under OECD 301 guidelines assess microbial breakdown, though recalcitrance is high in anaerobic conditions .

How do DNA adduct formation studies inform the genotoxic mechanism of 7H-Dibenzo[c,g]carbazole derivatives?

Advanced

32P-postlabeling detects adducts in mouse liver DNA after exposure to 3-hydroxy metabolites, confirming their role as proximate genotoxicants . Adduct profiles (e.g., dG-N2-alkylation) are compared to synthetic standards via HPLC-UV/fluorescence, linking specific metabolites to carcinogenic pathways .

What synthetic routes are available for generating hydroxylated derivatives of 7H-Dibenzo[c,g]carbazole, and what purity challenges exist?

Advanced

Hydroxylation at the C2 position is achieved via Sharpless epoxidation followed by acid-catalyzed ring opening, yielding 7H-Dibenzo[c,g]carbazol-2-ol . Purification requires silica gel chromatography (hexane:ethyl acetate gradients) and recrystallization from ethanol, with purity >98% confirmed by NMR and GC-MS .

How does the structural planarity of 7H-Dibenzo[c,g]carbazole influence its carcinogenic activity compared to non-planar analogs?

Advanced

Planar polycyclic aromatic systems intercalate into DNA more efficiently, as shown by X-ray crystallography of DNA-adduct complexes . Non-planar derivatives (e.g., methyl-substituted analogs) exhibit reduced binding to aryl hydrocarbon receptors (AhR), lowering CYP1A1 induction and carcinogenic potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.